molecular formula C9H11Cl2N3 B11876610 1-(2,6-Dichloropyridin-4-yl)piperazine CAS No. 796856-41-2

1-(2,6-Dichloropyridin-4-yl)piperazine

Cat. No.: B11876610
CAS No.: 796856-41-2
M. Wt: 232.11 g/mol
InChI Key: WMAKIYREEWLXSV-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring attached to a dichloropyridine moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Preparation Methods

The synthesis of 1-(2,6-Dichloropyridin-4-yl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

1-(2,6-Dichloropyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction can lead to hyperpolarization of nerve endings, resulting in various physiological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Properties

CAS No.

796856-41-2

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)piperazine

InChI

InChI=1S/C9H11Cl2N3/c10-8-5-7(6-9(11)13-8)14-3-1-12-2-4-14/h5-6,12H,1-4H2

InChI Key

WMAKIYREEWLXSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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